molecular formula C4H4N2O3 B1305298 5-Hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 37832-55-6

5-Hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1305298
CAS No.: 37832-55-6
M. Wt: 128.09 g/mol
InChI Key: FERCTUUKKXAWIL-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and one hydroxyl group

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are crucial in the synthesis of pyrazole intermediates . These interactions often involve hydrogen bonding and other non-covalent interactions, which facilitate the formation of complex biochemical structures.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in oxidative stress responses, thereby impacting cellular metabolism and gene expression . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain oxidase enzymes, which play a role in cellular oxidative stress responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to optimal benefits without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of toluene and dichloromethane as solvents . Another approach involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of catalysts such as Nano-ZnO has been reported to enhance the regioselectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and various pyrazole derivatives with functional groups such as halides, ketones, and alcohols.

Scientific Research Applications

5-Hydroxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and potential for forming diverse derivatives. Its hydroxyl group enhances its ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCTUUKKXAWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191272
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-55-6
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37832-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 5-Hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives?

A: this compound is an organic compound with the molecular formula C4H4N2O3. Its derivatives, such as the methyl ester 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been synthesized and structurally analyzed. [, ] These compounds are characterized by the presence of multiple potential coordination sites, including the pyrazole nitrogen atoms, the carboxylic acid group, and the hydroxyl group. This makes them versatile ligands for the construction of coordination polymers. Crystallographic studies have revealed the formation of intermolecular hydrogen bonds and halogen bonds in the solid-state structure of these derivatives. []

Q2: How is this compound used in the synthesis of coordination polymers? What are the potential applications of these materials?

A: this compound can act as a bridging ligand, connecting metal ions to form two-dimensional coordination polymers. [] This is achieved through the coordination of its multiple functional groups (pyrazole nitrogen, carboxylic acid, hydroxyl) to metal centers. The resulting coordination polymers have shown promise as heterogeneous photocatalysts. [] Further research is ongoing to explore their potential applications in areas such as gas storage, separation, and sensing.

Q3: Can derivatives of this compound be used in catalytic applications?

A: Yes, palladium(II) complexes containing derivatives of this compound, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have demonstrated catalytic activity in Suzuki cross-coupling reactions. [] These reactions are important for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The palladium complexes were found to efficiently catalyze the coupling of various aryl bromides and even aryl chlorides with phenylboronic acid, affording good to excellent yields of the corresponding biaryl products. [] This highlights the potential of these compounds as efficient and versatile catalysts for organic synthesis.

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